2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentan-1-ol
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Overview
Description
2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with cyclopentanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The pyrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentanone.
Reduction: Formation of 2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentane.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The pyrazole moiety can form hydrogen bonds and π-π interactions with enzymes or receptors, modulating their activity. This compound may also influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 2-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopentan-1-amine
Uniqueness
2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentan-1-ol is unique due to its specific structural arrangement, which combines a cyclopentane ring with a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-12-7-8(6-11-12)5-9-3-2-4-10(9)13/h6-7,9-10,13H,2-5H2,1H3 |
InChI Key |
FLHIPPYPKPJXBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CC2CCCC2O |
Origin of Product |
United States |
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